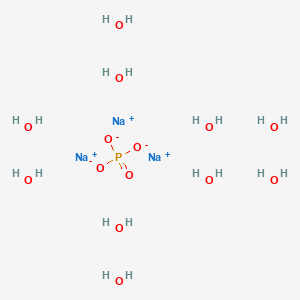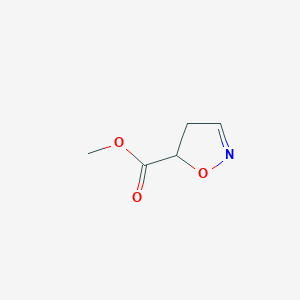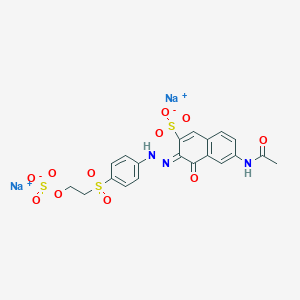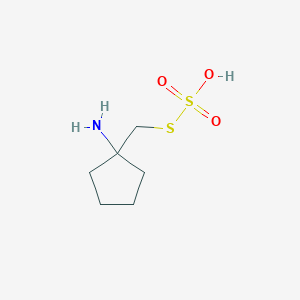
Trisodium phosphate decahydrate
Overview
Description
Trisodium phosphate decahydrate, also known as Sodium phosphate tribasic dodecahydrate or TSP, is an inorganic compound with the chemical formula Na₃PO₄ * 12 H₂O . It is a white, granular or crystalline solid . It is highly soluble in water, producing an alkaline solution . It is used as a buffering agent for liquid formulation .
Synthesis Analysis
Trisodium phosphate is produced by neutralization of phosphoric acid using sodium carbonate, which produces disodium hydrogen phosphate. The disodium hydrogen phosphate is then reacted with sodium hydroxide to form trisodium phosphate and water .Molecular Structure Analysis
The molecular structure of Trisodium phosphate decahydrate is represented by the formula Na₃PO₄ * 12 H₂O . It has a molar mass of 380.13 g/mol .Physical And Chemical Properties Analysis
Trisodium phosphate decahydrate has a density of 1.620 g/cm3 . It has a melting point of 75 °C . It is highly soluble in water, with a solubility of 285 g/l . It has a pH value of 12 when a 10 g/l solution is prepared in water at 20 °C .Scientific Research Applications
CO2 Capture : Trisodium phosphate has been used as a base solvent for CO2 capture from flue gas. It's blended with other compounds to improve absorption performance, showing better results than pure solutions in some cases (Ramezani et al., 2017).
Food Safety : It's widely used in the processing of poultry and red meats to inactivate gram-negative bacteria like Salmonella. The mechanism involves alkaline pH causing membrane damage and cell death in bacteria (Sampathkumar et al., 2003).
Antimicrobial Treatment : Effective against various bacteria in both planktonic and biofilm forms, trisodium phosphate is used as an antimicrobial treatment in food products (Somers et al., 1994).
Mineral Separation : In mineral processing, specifically for the separation of fluorite from barite, trisodium phosphate acts as a selective depressant during flotation (Liu et al., 2019).
Medical Research : Used as a decontaminant and transport medium for culturing tubercle bacilli, enhancing safety and sensitivity in comparison to traditional methods (Vasanthakumari et al., 1985).
Heat Storage : Investigated for its role in latent heat storage, particularly in relation to sodium acetate trihydrate (Wada & Yamamoto, 1982).
Food Preservation : Used to delay softening of fruits like jujube by inhibiting cell wall-degrading enzyme activities (Ge et al., 2020).
Bactericidal Effect : Demonstrated strong bactericidal effects against pathogens like Salmonella in vitro (Kamber et al., 2010).
Fungal Inhibition : Effective against phytopathogenic fungi causing plant diseases, including brown rot on fruits (Cai et al., 2015).
Boiler Water Treatment : Used in fossil-fired power plants for boiler water treatment to maintain a suitable pH and react with contaminants (Buecker, 1992).
Solar Heat Storage : Considered for solar heat storage as a saturated solution, offering efficient energy storage capabilities (Dancy, 1984).
Corrosion Control : Investigated for its role in controlling corrosion and solubility of metals like zinc in certain environments (Pease et al., 2016).
Improvement of Meat Quality : Used to reduce microbial contamination in meat and improve its color and sensory attributes (Pohlman et al., 2002).
Poultry Meat Processing : Impacts sensory evaluation of poultry meat, showing potential as a sanitizing agent (Capita et al., 2000).
Broiler Carcass Decontamination : Effective in reducing bacterial load on broiler breast skin when used in combination with other treatments (Singh et al., 2017).
Reduction of Bacteria on Produce : Studied for its effectiveness in reducing bacteria like Salmonella and Listeria on vegetables (Su & D'Souza, 2012).
Antimicrobial Film Formation : Investigated for its antimicrobial activity through film formation around microbes, inhibiting their growth (Lea et al., 2006).
Nuclear Power Applications : Used in containment spray systems in nuclear power plants to buffer acid and raise pH, aiding in effective trapping of iodine and preventing corrosion (Yong, 2011).
Safety and Hazards
Trisodium phosphate decahydrate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
trisodium;phosphate;decahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Na.H3O4P.10H2O/c;;;1-5(2,3)4;;;;;;;;;;/h;;;(H3,1,2,3,4);10*1H2/q3*+1;;;;;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXLJXZOBXXTBA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H20Na3O14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065054 | |
| Record name | Trisodium phosphate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium phosphate decahydrate | |
CAS RN |
10361-89-4 | |
| Record name | Phosphoric acid, trisodium salt, decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trisodium phosphate decahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, trisodium salt, decahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















